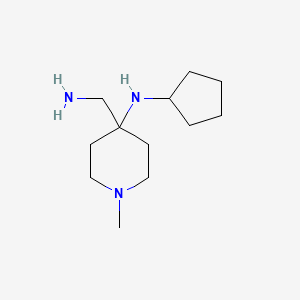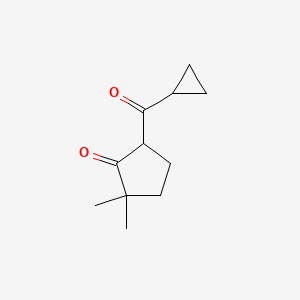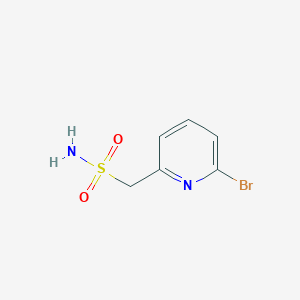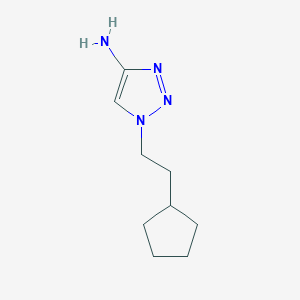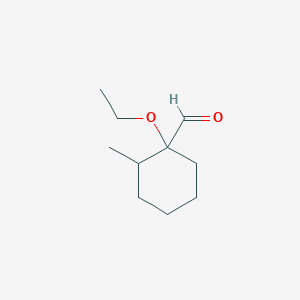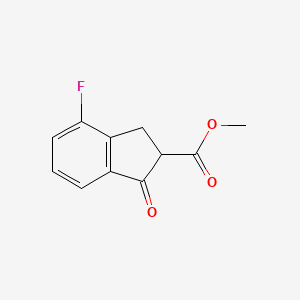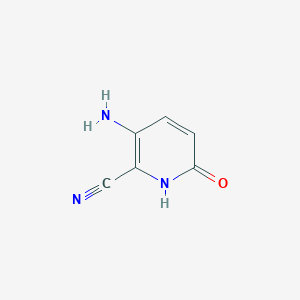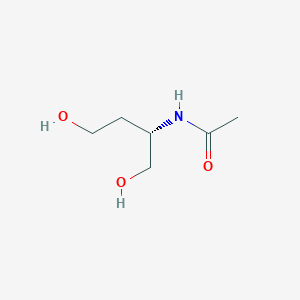
(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of two hydroxyl groups and an acetamide group attached to a butane backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide typically involves the reaction of (S)-1,4-dihydroxybutane with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reagent concentration, and reaction time.
化学反応の分析
Types of Reactions
(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
科学的研究の応用
(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
®-N-(1,4-Dihydroxybutan-2-yl)acetamide: The enantiomer of (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide, with similar chemical properties but different biological activity.
N-(1,4-Dihydroxybutan-2-yl)acetamide: The racemic mixture containing both (S) and ® enantiomers.
N-(1,4-Dihydroxybutan-2-yl)formamide: A structurally similar compound with a formamide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
N-[(2S)-1,4-dihydroxybutan-2-yl]acetamide |
InChI |
InChI=1S/C6H13NO3/c1-5(10)7-6(4-9)2-3-8/h6,8-9H,2-4H2,1H3,(H,7,10)/t6-/m0/s1 |
InChIキー |
VKDCMMRGVMTEOS-LURJTMIESA-N |
異性体SMILES |
CC(=O)N[C@@H](CCO)CO |
正規SMILES |
CC(=O)NC(CCO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


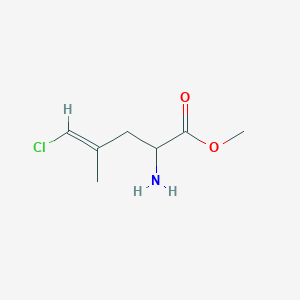

![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
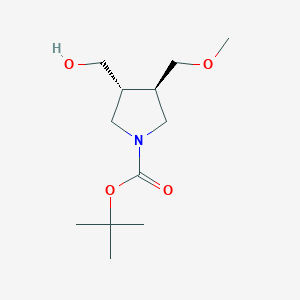


![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)
